molecular formula C17H19N3O2S B14947751 N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B14947751
M. Wt: 329.4 g/mol
InChI Key: NNDLJUCSSZQYJV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a thioacetamide derivative featuring a pyrimidinone core substituted at the 4-position with a phenyl group and at the 2-position with a sulfanyl-linked acetamide moiety. The cyclopentyl group on the acetamide nitrogen distinguishes it from related compounds, which typically bear aromatic or substituted aromatic groups at this position.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-cyclopentyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N3O2S/c21-15-10-14(12-6-2-1-3-7-12)19-17(20-15)23-11-16(22)18-13-8-4-5-9-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,22)(H,19,20,21)

InChI Key

NNDLJUCSSZQYJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidinone core, followed by the introduction of the phenyl and cyclopentyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The phenyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Pyrimidinone Modifications

The pyrimidinone ring (6-oxo-1,6-dihydropyrimidin-2-yl) is a common scaffold in analogs. Key substitutions include:

  • 4-Phenyl group : Present in the target compound and analogs like 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide .
  • 4-Methyl group : Found in anticonvulsant lead compounds (e.g., N-(4-bromophenyl) derivatives) .
  • 5-Allyl or 5-tosyl groups : Observed in derivatives with enhanced lipophilicity or steric bulk (e.g., N-(4-methylphenyl)acetamide) .

Acetamide N-Substituents

The cyclopentyl group in the target compound contrasts with the following substituents in analogs:

  • Aromatic rings :
    • 4-Trifluoromethylphenyl (), 4-chlorophenyl (), and 4-bromophenyl () groups, which enhance electronic effects and influence binding interactions.
    • 4-Sulfamoylphenyl (), introducing hydrogen-bonding capacity.
  • Heterocyclic groups :
    • Thiadiazol-2-yl () and benzothiazol-2-yl (), which may alter solubility and target selectivity.

Conformational Analysis

Crystallographic studies reveal that substituents impact molecular geometry:

  • In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the pyrimidine and benzene rings form a dihedral angle of 42.25°, stabilized by intramolecular N–H⋯N hydrogen bonds .
  • Analogous compounds with bulkier substituents (e.g., 4-bromophenyl) exhibit greater ring inclination (59.70°–62.18°), affecting packing and intermolecular interactions .

Physicochemical Properties

Compound (Reference) Molecular Weight Melting Point (°C) Solubility Trends Key Spectral Data (1H NMR)
Target Compound Not reported Not reported Likely moderate lipophilicity (cyclopentyl) Not available
N-(4-Bromophenyl) analog ~344.21 230–232 Low aqueous solubility δ 12.50 (NH), 7.82 (Ar-H), 2.19 (CH3)
N-(4-Phenoxyphenyl) analog ~379 224–226 Lipophilic (phenoxy group) δ 12.45 (NH), 7.75–7.55 (Ar-H)
N-(4-Methylphenyl) analog 329.42 Not reported Predicted pKa 7.83 Not reported

Anticonvulsant Activity

  • The lead compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide exhibits ED50 = 34.5 mg/kg in pentylenetetrazole-induced seizure models, with a therapeutic index (TI) of 2.1 .

Enzyme Inhibition

  • Derivatives with indole-oxadiazole moieties () demonstrate α-glucosidase and butyrylcholinesterase inhibition, suggesting pyrimidinone thioacetamides may target multiple pathways.

Implications for the Target Compound

Further pharmacological profiling is required.

Biological Activity

N-cyclopentyl-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group and a pyrimidine derivative with a thioether linkage. Its structural formula can be represented as follows:

C13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

This compound exhibits several mechanisms of action which contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, although detailed mechanisms remain to be elucidated.

Biological Activity Overview

The biological activities of this compound include:

Activity Type Description
AntimicrobialExhibits activity against certain bacterial strains.
AntiproliferativeInhibits cancer cell proliferation in vitro.
Enzyme InhibitionActs as an inhibitor for specific metabolic enzymes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacteria. The results indicated that it inhibited the growth of certain strains, demonstrating a dose-dependent response.

Antiproliferative Effects

Research involving cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound inhibits enzymes such as isocitrate dehydrogenase (IDH), which is crucial in cancer metabolism. This inhibition is associated with altered metabolic flux and reduced proliferation in cancer cells.

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